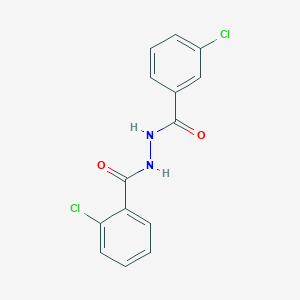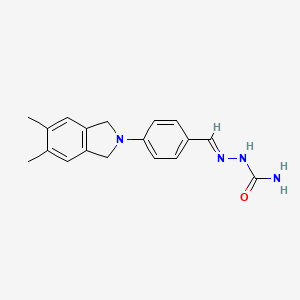
N'-(3-biphenylylmethylene)-2-hydroxybenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of N'-(3-biphenylylmethylene)-2-hydroxybenzohydrazide and related compounds involves several chemical processes, including condensation reactions. For instance, Bharty et al. (2015) described the synthesis and characterization of related compounds through elemental analyses, IR, NMR, and single-crystal X-ray diffraction data, highlighting the importance of molecular geometry optimization and charge distribution analysis in understanding their structure and properties (Bharty et al., 2015).
Molecular Structure Analysis
Crystal and molecular structures of similar compounds have been elucidated using spectroscopic data and X-ray crystallography. Quoc et al. (2019) detailed the crystal and molecular structures of two N'-(1-phenyl-benzyl-idene)-2-(thiophen-3-yl)acetohydrazides, providing insights into the configuration, conformation, and stabilization of these molecules through hydrogen bonding and π interactions (Quoc et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving N'-(3-biphenylylmethylene)-2-hydroxybenzohydrazide derivatives can lead to various bioactive molecules. Jun (2012) synthesized novel derivatives by combining o-hydroxyl phenyl and substituted phenyl ethyl, indicating the influence of substituents on antibacterial activity and providing a basis for understanding the chemical reactivity and functionalization of these compounds (Lu Jun, 2012).
Physical Properties Analysis
The physical properties, including thermal behavior and stability, of related compounds have been investigated to understand their suitability for various applications. Bharty et al. (2015) found that their synthesized compounds are thermally stable, showcasing potential for applications requiring material stability under thermal stress (Bharty et al., 2015).
Chemical Properties Analysis
The chemical properties, such as antibacterial activity and molecular interactions, of these compounds are critical for their potential applications. The study by Jun (2012) on the antibacterial activities of N-[1-(substituted-phenyl)ethyl]-2-hydroxybenzohydrazide derivatives highlights their specificity and selectivity towards different bacterial strains, underscoring the importance of chemical properties in the design of bioactive molecules (Lu Jun, 2012).
Scientific Research Applications
Antibacterial Activities
Research has demonstrated that derivatives of 2-hydroxybenzohydrazide, through synthesis and structural modifications, exhibit significant antibacterial properties. These compounds have shown specificity and selective antibacterial activities against different bacterial strains. For example, certain derivatives displayed excellent inhibitory effects against Escherichia coli and Monilia albican, with inhibitory rates as high as 100% at specific concentrations, showcasing their potential as antibacterial agents (Lu Jun, 2012).
Coordination Chemistry
The coordination chemistry of derivatives of 2-hydroxybenzohydrazide with various metal ions has been extensively studied. These compounds can act as tridentate ligands, coordinating through the enolic carbonyl oxygen of the hydrazide moiety, azomethine nitrogen, and pyrazolone oxygen atoms. This versatility in binding has implications for the development of new metal complexes with potential applications in catalysis and material science (M. Fouda et al., 2008).
Corrosion Inhibition
Hydroxy phenyl hydrazides have been synthesized and explored as corrosion inhibitors, demonstrating their efficacy in protecting metals against corrosion in acidic media. These studies provide a comprehensive understanding of the inhibitory mechanisms through electrochemical and surface analysis techniques. The findings indicate the potential of these compounds as environmentally benign corrosion inhibitors (A. Singh et al., 2021).
Anticancer Properties
Derivatives of 2-hydroxybenzohydrazide have been synthesized and evaluated for their anticancer activities. Some compounds demonstrated significant activity against various cancer cell lines, indicating the potential of these derivatives as leads for the development of new anticancer drugs. The structure-activity relationships explored in these studies provide valuable insights for further drug development (Salahuddin et al., 2014).
Future Directions
properties
IUPAC Name |
2-hydroxy-N-[(E)-(3-phenylphenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c23-19-12-5-4-11-18(19)20(24)22-21-14-15-7-6-10-17(13-15)16-8-2-1-3-9-16/h1-14,23H,(H,22,24)/b21-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJFPHWBDWIPOX-KGENOOAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)C=NNC(=O)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)/C=N/NC(=O)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N-[(E)-(3-phenylphenyl)methylideneamino]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4aS*,7aR*)-1-pent-2-yn-1-yl-4-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5506596.png)
![(4S*)-3,3,4-trimethyl-1-{[2-(trifluoromethyl)-1H-benzimidazol-5-yl]carbonyl}piperidin-4-ol](/img/structure/B5506600.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-phenylacetohydrazide](/img/structure/B5506601.png)
![ethyl 3-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B5506607.png)
![5,7-dimethyl-1'-propyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B5506617.png)
![N'-[(5-nitro-2-thienyl)methylene]-3-phenylpropanohydrazide](/img/structure/B5506629.png)
![3-chloro-4-[(2-hydroxyphenyl)amino]-1-(2-phenylethyl)-1H-pyrrole-2,5-dione](/img/structure/B5506633.png)

![5-{3-[(2-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5506650.png)

![5-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione](/img/structure/B5506658.png)
![2-[(3-methoxy-4-propoxybenzylidene)amino]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5506660.png)
![(1R*,5R*)-N,N-dimethyl-6-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5506676.png)
![3-{[2-(difluoromethoxy)benzylidene]amino}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5506678.png)